Spiro(1,4-methanoazulene-9,2'-oxirane), decahydro-4,8,8-trimethyl-
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Overview
Description
Spiro(1,4-methanoazulene-9,2’-oxirane), decahydro-4,8,8-trimethyl-, is a complex organic compound with the molecular formula C15H24O This compound is characterized by its unique spiro structure, which includes a methanoazulene core and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(1,4-methanoazulene-9,2’-oxirane), decahydro-4,8,8-trimethyl-, typically involves multiple steps. One common method includes the cyclization of a suitable precursor under specific conditions to form the spiro structure. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Spiro(1,4-methanoazulene-9,2’-oxirane), decahydro-4,8,8-trimethyl-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxirane ring or other parts of the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could lead to the formation of simpler hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, Spiro(1,4-methanoazulene-9,2’-oxirane), decahydro-4,8,8-trimethyl-, is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro compounds and their behavior in various chemical reactions.
Biology
The compound’s potential biological activity is of interest in research. Studies may focus on its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Research may investigate its efficacy in treating certain conditions or its role as a precursor for drug development.
Industry
Industrially, Spiro(1,4-methanoazulene-9,2’-oxirane), decahydro-4,8,8-trimethyl-, may be used in the synthesis of other complex molecules or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which Spiro(1,4-methanoazulene-9,2’-oxirane), decahydro-4,8,8-trimethyl-, exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro structures and methanoazulene derivatives. Examples are:
- Longifolene
- Spiro[1,4-methanoazulene-9,2’-oxirane], decahydro-4,8,8-trimethyl-
Uniqueness
What sets Spiro(1,4-methanoazulene-9,2’-oxirane), decahydro-4,8,8-trimethyl-, apart is its specific combination of a spiro structure with an oxirane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
CAS No. |
41530-82-9 |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1'R,2R,2'R,7'R,9'S)-3',3',7'-trimethylspiro[oxirane-2,8'-tricyclo[5.4.0.02,9]undecane] |
InChI |
InChI=1S/C15H24O/c1-13(2)7-4-8-14(3)10-5-6-11(12(10)13)15(14)9-16-15/h10-12H,4-9H2,1-3H3/t10-,11+,12-,14-,15-/m1/s1 |
InChI Key |
JGOMSUGOZLJMRV-BUONHZGMSA-N |
Isomeric SMILES |
C[C@@]12CCCC([C@@H]3[C@H]1CC[C@@H]3[C@]24CO4)(C)C |
Canonical SMILES |
CC1(CCCC2(C3C1C(C24CO4)CC3)C)C |
Origin of Product |
United States |
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